molecular formula C16H23ClN2O3 B14404932 3-Chloro-N-(1-ethylpiperidin-3-yl)-2,6-dimethoxybenzamide CAS No. 89653-75-8

3-Chloro-N-(1-ethylpiperidin-3-yl)-2,6-dimethoxybenzamide

Cat. No.: B14404932
CAS No.: 89653-75-8
M. Wt: 326.82 g/mol
InChI Key: KXQGRBFKXCZTFE-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-ethylpiperidin-3-yl)-2,6-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1-ethylpiperidin-3-yl)-2,6-dimethoxybenzamide typically involves the reaction of 3-chloro-2,6-dimethoxybenzoic acid with 1-ethylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(1-ethylpiperidin-3-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-Chloro-N-(1-ethylpiperidin-3-yl)-2,6-dimethoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1-ethylpiperidin-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(1-ethylpiperidin-3-yl)-2,6-dimethoxybenzamide is unique due to its specific structural features, such as the presence of the chloro group and the ethylpiperidinyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89653-75-8

Molecular Formula

C16H23ClN2O3

Molecular Weight

326.82 g/mol

IUPAC Name

3-chloro-N-(1-ethylpiperidin-3-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H23ClN2O3/c1-4-19-9-5-6-11(10-19)18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)

InChI Key

KXQGRBFKXCZTFE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2OC)Cl)OC

Origin of Product

United States

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